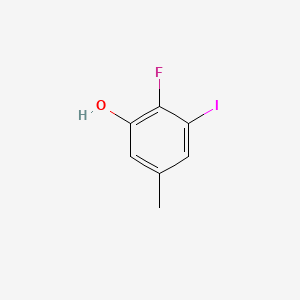

2-Fluoro-3-iodo-5-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FIO |

|---|---|

Molecular Weight |

252.02 g/mol |

IUPAC Name |

2-fluoro-3-iodo-5-methylphenol |

InChI |

InChI=1S/C7H6FIO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 |

InChI Key |

LVZMRCWLRSCJCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 3 Iodo 5 Methylphenol

Historical Evolution of Halogenated Phenol (B47542) Synthesis

The synthesis of halogenated phenols is built upon the foundational principles of electrophilic aromatic substitution, a field with a rich history dating back to the 19th century. Early methods for introducing halogens onto an aromatic ring were often characterized by harsh conditions and a lack of regioselectivity.

The journey of aromatic fluorination has been particularly challenging. Initial attempts at direct fluorination with elemental fluorine (F₂) were often uncontrollable due to its extreme reactivity. A significant breakthrough came with the development of the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. researchgate.netnih.gov This method provided a more controlled, albeit often thermally harsh, route to fluoroarenes. researchgate.net Another classical method, the Halex (halogen exchange) reaction, involves nucleophilic substitution of an activated aryl chloride or bromide with a fluoride (B91410) source like potassium fluoride, but its scope is generally limited to electron-deficient aromatic systems. researchgate.netnih.govacs.org The mid-20th century and beyond saw a rapid evolution with the advent of modern fluorinating agents and transition-metal-catalyzed methods, significantly expanding the toolkit for creating C-F bonds under milder conditions. acs.orgnumberanalytics.comnumberanalytics.com

The iodination of phenols has a similarly extensive history. Elemental iodine (I₂) itself is generally unreactive toward aromatic rings unless an oxidizing agent is present to generate a more potent electrophilic iodine species, such as I+. libretexts.org Early studies explored various conditions, including the use of iodine in aqueous solutions of sodium bicarbonate or sodium carbonate, where hypoiodous acid (HOI) is believed to be the active iodinating species. manac-inc.co.jpnih.gov These reactions are often influenced by pH and the concentration of iodide ions. osu.edu While phenol is a highly activated substrate, leading readily to mono-, di-, and even tri-iodinated products, controlling the specific position of iodination has been a persistent challenge. dtu.dk Historically, iodination of phenols often resulted in substitution at the para-position, with ortho-substitution also occurring. manac-inc.co.jp

Direct Synthesis Approaches to 2-Fluoro-3-iodo-5-methylphenol

A direct synthesis of this compound would ideally involve introducing the final halogen onto a precursor that already contains the other two substituents. Plausible routes could start from either 3-fluoro-5-methylphenol (B1307441) or 3-iodo-5-methylphenol (B13017953).

Regioselective Iodination Strategies in Phenolic Systems

A hypothetical direct approach involves the regioselective iodination of 3-fluoro-5-methylphenol. The challenge lies in directing the iodine atom to the C-2 position, which is ortho to both the hydroxyl and fluoro groups.

The directing effects of the substituents on the aromatic ring are paramount:

Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions (C-2, C-4, C-6).

Fluoro (-F) group: A deactivating group (due to its inductive effect) but also an ortho, para-director (due to resonance). It would direct to the C-2 and C-4 positions.

Methyl (-CH₃) group: A weak activating group that directs ortho and para (C-2, C-4, C-6).

In 3-fluoro-5-methylphenol, the C-2 position is strongly favored by all three groups. The C-4 and C-6 positions are also activated. Therefore, achieving selective mono-iodination at C-2 would require carefully controlled conditions to prevent the formation of multiple isomers and poly-iodinated products.

Various reagents and conditions are known to influence the regioselectivity of phenol iodination. While many standard methods (e.g., I₂ with an oxidant) favor para-substitution, certain methodologies can enhance ortho-selectivity. manac-inc.co.jp For instance, using transition metal salts as auxiliary agents can promote ortho-iodination by coordinating with the phenolic oxygen. manac-inc.co.jp

Table 1: Comparison of Selected Iodination Reagents for Phenols

| Reagent System | Typical Conditions | General Selectivity | Notes |

| I₂ / H₂O₂ | Aqueous or organic solvent | Often a mix of ortho and para isomers. libretexts.org | Oxidant generates the electrophilic iodine species. |

| I₂ / NaHCO₃ | Aqueous solution | Favors para-iodination, but ortho can form. manac-inc.co.jp | Mild conditions, HOI is the likely iodinating agent. |

| N-Iodosuccinimide (NIS) | Various solvents, often with acid catalyst | Can provide good yields, selectivity varies with substrate. | Common electrophilic iodine source. |

| Thallium(I) Acetate / I₂ | Organic solvent | Reported to allow for selective ortho-iodination. | Use of toxic thallium is a significant drawback. |

Directed Fluorination Techniques for Aromatic Rings

An alternative direct approach would be the fluorination of 3-iodo-5-methylphenol. This route is complicated by the fact that direct electrophilic fluorination of highly activated rings like phenols can be difficult to control.

Modern electrophilic fluorinating agents, often containing an N-F bond (e.g., Selectfluor®), have made such transformations more feasible than historical methods using elemental fluorine. libretexts.org However, achieving regioselectivity on a trisubstituted ring with multiple activated sites remains a significant synthetic hurdle. The powerful activating effects of the hydroxyl and methyl groups could lead to a mixture of products.

Transition metal-catalyzed fluorination, particularly using palladium or copper, has emerged as a powerful strategy. acs.orgnumberanalytics.com These methods typically use an aryl halide or triflate as the starting material. A potential pathway could involve converting the phenolic hydroxyl of 3-iodo-5-methylphenol into a triflate group, followed by a palladium-catalyzed fluorination. However, this adds steps and the efficiency would depend on the compatibility of the iodine substituent with the catalytic cycle.

Stereoselective and Regioselective Methylation Methods

While methylation is a key feature of the target molecule, performing this step on a pre-existing dihalogenated phenol (e.g., 2-fluoro-3-iodophenol) would be an indirect route. For the purpose of direct synthesis, it is more logical to start with a methylated precursor like cresol. The industrial methylation of phenol to produce cresols and xylenols is often carried out using methanol (B129727) over acidic catalysts, such as certain zeolites. unimi.it These reactions can proceed via either C-alkylation (forming cresols directly) or O-alkylation to form anisole, which may then rearrange to o-cresol. unimi.it The regioselectivity (ortho vs. para) is influenced by the catalyst type and reaction conditions. unimi.it For the synthesis of this compound, starting with a commercially available fluoromethylphenol or iodomethylphenol is the most practical strategy.

Precursor-Based Synthetic Routes and Derivative Chemistry

Given the challenges of direct, regiocontrolled halogenation on a highly substituted ring, multi-step syntheses starting from simpler, more readily available precursors are often more practical.

Transformations from Related Halogenated Methylphenols

A highly plausible pathway to this compound could begin with a precursor like 2-amino-5-methylphenol. The amino group is a versatile handle that can be transformed into a variety of other functional groups.

A potential synthetic sequence is outlined below:

Scheme 1: Proposed Synthesis from an Amino Precursor

Fluorination: Introduction of a fluorine atom onto 2-amino-5-methylphenol. Directing this fluorination to the C-3 position would be challenging. A more controlled approach might involve synthesizing the required 2-amino-3-fluoro-5-methylphenol (B11924112) precursor through a more complex route.

Diazotization: The amino group of 2-amino-3-fluoro-5-methylphenol can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures.

Sandmeyer Reaction: The resulting diazonium salt can then be treated with a source of iodide, such as potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding the final product. The Sandmeyer reaction is a well-established method for introducing halogens onto an aromatic ring with high regioselectivity, dictated by the position of the initial amino group. nih.gov

Table 2: Proposed Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Amino-3-fluoro-5-methylphenol | NaNO₂, H₂SO₄ (aq), 0-5 °C | 2-Fluoro-5-methyl-1,3-benzenediazonium salt | Diazotization |

| 2 | 2-Fluoro-5-methyl-1,3-benzenediazonium salt | KI (aq) | This compound | Sandmeyer Iodination |

This precursor-based approach, leveraging the reliability of the Sandmeyer reaction, offers a significant advantage in controlling the final substitution pattern, which is often difficult to achieve through direct electrophilic substitution on a complex phenol. nih.gov

Multistep Convergent and Divergent Synthetic Pathways

Divergent Synthetic Pathways provide access to a variety of related analogues from a common intermediate. Starting from a strategically functionalized phenol, different halogens or other groups can be introduced in the final steps. For instance, a key intermediate could be selectively halogenated to produce not only this compound but also other dihalogenated derivatives, which is valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

A plausible multistep linear pathway, outlined below, would start from the commercially available 3-fluoro-5-methylaniline.

Hypothetical Linear Synthetic Pathway:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Diazotization & Hydrolysis | 3-Fluoro-5-methylaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. H₂O, heat | 3-Fluoro-5-methylphenol |

| 2 | Ortho-Iodination | 3-Fluoro-5-methylphenol | N-Iodosuccinimide (NIS), Acetonitrile | This compound |

Functional Group Interconversions Leading to the Target Compound

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. nih.gov For the synthesis of this compound, the most strategic FGI is arguably the Sandmeyer reaction, which converts an amino group into a variety of functionalities, including halogens. clockss.org

A key precursor for this strategy is 2-Amino-3-fluoro-5-methylphenol. nih.gov This compound can be synthesized from 3-fluoro-5-methylphenol via nitration followed by reduction. The subsequent Sandmeyer iodination would install the iodine atom at the desired position with high regioselectivity, a common challenge in the direct halogenation of phenols. clockss.org

Proposed FGI Pathway via Sandmeyer Reaction:

Nitration: 3-Fluoro-5-methylphenol is carefully nitrated at the ortho position activated by the hydroxyl group. The fluorine atom at position 3 helps to direct the incoming nitro group to the C2 position.

Reduction: The resulting 3-Fluoro-2-nitro-5-methylphenol is then reduced to 2-Amino-3-fluoro-5-methylphenol. Standard reduction conditions, such as H₂ over a palladium catalyst or SnCl₂ in HCl, can be employed.

Sandmeyer Iodination: The crucial step involves the diazotization of the amino group in 2-Amino-3-fluoro-5-methylphenol with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an iodide source, such as potassium iodide (KI), to yield the final product, this compound. clockss.orgchemicalbook.com

This FGI-based route offers superior control over the placement of the iodo group compared to direct electrophilic iodination, which could lead to a mixture of isomers.

Catalytic Approaches and Mechanistic Considerations in Synthesis

Modern catalysis offers powerful tools for constructing C-X bonds with high efficiency and selectivity, moving beyond classical stoichiometric methods.

Transition-metal catalysis is pivotal for forming carbon-halogen bonds. While the synthesis of aryl fluorides (C-F bonds) has historically been challenging, significant progress has been made using palladium and copper catalysts. nih.gov These methods often involve the fluorination of aryl halides or triflates. nih.gov However, for the target molecule, a late-stage fluorination on a pre-iodinated phenol would be a possible, albeit complex, strategy.

More relevant to this synthesis is the transition-metal-mediated C-I bond formation. Directed ortho-metalation followed by iodination is a powerful technique. The hydroxyl group of a phenol can direct a metalating agent (like a palladium catalyst) to the adjacent C-H bond. The resulting organometallic intermediate can then be quenched with an iodine source (e.g., I₂) to install the iodine atom specifically at the C2 position. researchgate.net For a substrate like 2-fluoro-5-methylphenol, a palladium-catalyzed C-H activation/iodination could provide a direct route to the target compound, potentially avoiding the multi-step FGI sequence.

Organocatalysis has emerged as a complementary field to metal catalysis, often providing unique reactivity and selectivity. For the synthesis of substituted phenols, organocatalytic methods can be employed in various ways. For instance, organophotoredox catalysts have been used for the functionalization of phenols. rsc.org While a direct application for the synthesis of this compound is not established, the principles can be applied. An organocatalyst could be used to generate a reactive intermediate from a suitable precursor, which then undergoes halogenation. These methods are prized for avoiding potentially toxic heavy metals.

Photochemical and electrochemical methods represent cutting-edge approaches in organic synthesis, offering green and highly tunable reaction conditions.

Photochemical synthesis can be used to generate reactive radical species under mild conditions. For halogenation, a photosensitizer can activate a halogen source to functionalize the aromatic ring. Photochemical methods have been explored for the alkylation of phenols, where light irradiation of a complex between a phenolate (B1203915) and an alkyl halide generates the product. chemrxiv.org A similar concept could be envisioned for halogenation.

Electrochemical synthesis provides an alternative way to perform redox reactions without stoichiometric chemical oxidants or reductants. libretexts.org The electrochemical halogenation of phenols is a known process where the phenol is oxidized at an anode to a reactive species that then reacts with a halide ion present in the electrolyte. google.com By carefully controlling the electrode potential and reaction conditions, it may be possible to achieve regioselective halogenation, providing a greener route to halogenated phenols.

Purity and Scalability Considerations in Research Synthesis

The synthesis of a highly substituted, non-symmetrical molecule like this compound on a research scale presents notable challenges in purification and scalability.

Purity: The primary purification challenge lies in the separation of potential regioisomers. Direct halogenation of a substituted phenol can often lead to a mixture of products (e.g., iodination at different positions). Distinguishing and separating these isomers can be difficult due to their similar physical properties. Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or specialized solid-phase scavenging methods for phenols may be required to obtain the target compound with high purity. nih.govresearchgate.net

Scalability: Scaling up a multistep synthesis from the milligram to the gram scale or beyond introduces several hurdles. rsc.org

Reagent Costs: Reagents used in advanced catalytic methods, such as palladium catalysts and specialized ligands, can be expensive, making large-scale synthesis costly.

Reaction Conditions: Reactions requiring very low temperatures (e.g., for lithiation) or specialized equipment (e.g., for photochemical or electrochemical reactions) can be difficult to scale.

Purification: Chromatographic purification, while effective at a small scale, becomes cumbersome and expensive at a larger scale. Crystallization, if applicable, is a more scalable purification method. researchgate.net

Safety: The generation of hazardous intermediates or byproducts requires careful management, especially at a larger scale.

Continuous-flow synthesis is an increasingly popular approach to address some of these scalability issues, offering better control over reaction parameters and potentially safer operation. rsc.org

Chemical Reactivity and Derivatization Studies of 2 Fluoro 3 Iodo 5 Methylphenol

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of 2-Fluoro-3-iodo-5-methylphenol is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. lumenlearning.comvedantu.com

Hydroxyl (-OH) group: A powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgbyjus.com

Methyl (-CH₃) group: An activating group and an ortho-, para-director through an inductive effect. libretexts.org

Fluoro (-F) and Iodo (-I) groups: These halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance-based electron donation from their lone pairs. lumenlearning.com

In this compound, the positions available for substitution are C4 and C6. The directing effects of the substituents are as follows:

-OH group directs to C2 (blocked by -F) and C6.

-F group directs to C3 (blocked by -I) and C1 (blocked by -OH).

-I group directs to C2 (blocked by -F) and C4.

-CH₃ group directs to C4 and C6.

Considering the combined influence, the hydroxyl group is the most potent activating and directing group. It strongly activates the positions ortho and para to it. The para position is blocked by the methyl group. Of the two ortho positions (C2 and C6), C2 is blocked by fluorine. Therefore, the -OH group strongly directs incoming electrophiles to the C6 position . The methyl group also directs to C6. The iodo group directs to C4.

Due to the powerful activating effect of the hydroxyl group, electrophilic substitution is predicted to occur predominantly at the C6 position, which is ortho to the hydroxyl group and para to the iodo group. The C4 position, being ortho to the methyl group and para to the hydroxyl group (via the iodo substituent), is a secondary potential site but is likely less favored due to the overwhelming directing power of the hydroxyl group towards its vacant ortho position.

Predicted Major Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Dilute HNO₃ | 2-Fluoro-3-iodo-5-methyl-6-nitrophenol |

| Halogenation | Br₂ in a non-polar solvent | 6-Bromo-2-fluoro-3-iodo-5-methylphenol |

| Sulfonation | Fuming H₂SO₄ | 2-Fluoro-3-iodo-5-methyl-6-sulfonic acid-phenol |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ (mild conditions) | 2-Fluoro-3-iodo-5,6-dimethylphenol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring activated by strong electron-withdrawing groups (like -NO₂) and a good leaving group. masterorganicchemistry.com Aryl halides are generally unreactive towards nucleophilic substitution compared to alkyl halides. quora.com The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com

The aromatic ring of this compound is not activated by strong electron-withdrawing groups; in fact, the hydroxyl and methyl groups are electron-donating. Therefore, it is predicted to be relatively unreactive towards traditional SNAr reactions. However, SNAr reactions on non-activated aryl halides can sometimes be achieved under forcing conditions (high temperature and pressure) or with transition metal catalysis. rsc.orgworktribe.com

Given the two halogen substituents, if an SNAr reaction were to occur, the fluorine atom at C2 would be the more likely site of substitution compared to the iodine atom at C3, due to the higher electronegativity of fluorine favoring the addition step of the mechanism.

Hypothetical SNAr Reaction Products:

| Nucleophile | Potential Reagents | Predicted Major Product (under forcing conditions) |

|---|---|---|

| Hydroxide | NaOH, high temperature | 3-Iodo-5-methylbenzene-1,2-diol |

| Alkoxide | NaOCH₃, high temperature | 3-Iodo-2-methoxy-5-methylphenol |

| Amine | NH₃, Cu catalyst | 2-Amino-3-iodo-5-methylphenol |

Directed Ortho Metalation (DoM) and Lithiation Reactions

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. baranlab.org The hydroxyl group is a potent DMG, often requiring protection before lithiation, although direct lithiation of phenols is possible. wku.eduthieme-connect.com

In this compound, the hydroxyl group at C1 is the most powerful DMG. It directs lithiation to the adjacent ortho positions, C2 and C6. The C2 position is already substituted with a fluorine atom. The C6 position is a vacant proton site. Therefore, treatment with a strong base like n-butyllithium (n-BuLi), often in the presence of an additive like TMEDA, is expected to selectively deprotonate the C6 position. cdnsciencepub.com The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position with high regioselectivity.

Potential Products from Directed Ortho Metalation followed by Electrophilic Quench:

| Electrophile (E+) | Reagent | Product at C6 |

|---|---|---|

| Deuteron | D₂O | 6-Deuterio-2-fluoro-3-iodo-5-methylphenol |

| Carboxyl | CO₂ | 2-Fluoro-6-hydroxy-4-methyl-5-iodobenzoic acid |

| Formyl | DMF | 2-Fluoro-6-hydroxy-4-methyl-5-iodobenzaldehyde |

| Trimethylsilyl | TMSCl | 2-Fluoro-3-iodo-5-methyl-6-(trimethylsilyl)phenol |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations, generally showing higher reactivity than the corresponding bromides or chlorides. wikipedia.org The presence of the free phenolic hydroxyl group is generally tolerated under many cross-coupling conditions, although it may sometimes require protection depending on the specific reaction conditions and reagents used. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The C-I bond of this compound is expected to readily participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position.

Examples of Suzuki-Miyaura Coupling Products:

| Boronic Acid/Ester Partner | Typical Catalyst/Base System | Predicted Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3'-Fluoro-5'-hydroxy-3-methyl-[1,1'-biphenyl]-2-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3'-Fluoro-5'-hydroxy-4-methoxy-3-methyl-[1,1'-biphenyl]-2-ol |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Fluoro-5-methyl-3-vinylphenol |

| Pyridine-3-boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 2-Fluoro-5-methyl-3-(pyridin-3-yl)phenol |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgchem-station.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The C-I bond at C3 of this compound is an ideal site for this reaction, facilitating the synthesis of various alkynyl-substituted phenol (B47542) derivatives. nih.gov

Examples of Sonogashira Coupling Products:

| Alkyne Partner | Typical Catalyst/Base System | Predicted Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Fluoro-5-methyl-3-(phenylethynyl)phenol |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Fluoro-5-methyl-3-((trimethylsilyl)ethynyl)phenol |

| Propargyl alcohol | Pd(OAc)₂, PPh₃, CuI, i-Pr₂NH | 3-(3-Hydroxyprop-1-yn-1-yl)-2-fluoro-5-methylphenol |

| Ethynyltrimethylsilane | Pd(dppf)Cl₂, CuI, TEA | 2-Fluoro-5-methyl-3-((trimethylsilyl)ethynyl)phenol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. nih.gov The reaction of this compound with various primary or secondary amines, catalyzed by a suitable palladium-ligand system, would yield a diverse array of 3-amino-substituted phenol derivatives. Aryl iodides are particularly effective substrates for this transformation. wikipedia.orgprinceton.edu

Examples of Buchwald-Hartwig Amination Products:

| Amine Partner | Typical Catalyst/Ligand/Base System | Predicted Product |

|---|---|---|

| Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Fluoro-5-methyl-3-(phenylamino)phenol |

| Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 2-Fluoro-5-methyl-3-morpholinophenol |

| Benzylamine | Pd₂(dba)₃, RuPhos, K₃PO₄ | 3-(Benzylamino)-2-fluoro-5-methylphenol |

| Pyrrolidine | Pd(OAc)₂, DavePhos, LiHMDS | 2-Fluoro-5-methyl-3-(pyrrolidin-1-yl)phenol |

Negishi and Stille Coupling Strategies

The presence of an iodo group on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

In Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. The high reactivity of organozinc reagents allows for milder reaction conditions and a high tolerance for various functional groups. For this compound, this would typically involve the reaction with an organozinc species (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the corresponding 2-fluoro-3-substituted-5-methylphenol. The reaction is generally high-yielding and chemoselective, with the carbon-iodine bond being significantly more reactive than the carbon-fluorine bond.

The Stille coupling, on the other hand, utilizes organostannane reagents (R-SnR'₃) and a palladium catalyst. While organostannanes are less reactive than organozinc reagents, they are known for their stability and ease of handling. A typical Stille coupling of this compound would involve its reaction with an organostannane in the presence of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and often a copper(I) co-catalyst. The products are the corresponding 3-substituted phenols.

A comparative overview of these two strategies as they would apply to this compound is presented below:

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |

| Catalyst | Palladium or Nickel | Palladium |

| Reactivity | High | Moderate |

| Functional Group Tolerance | Good | Excellent |

| Toxicity of Byproducts | Low (Zinc salts) | High (Stannane residues) |

Radical Reactions and Single-Electron Transfer Processes

The carbon-iodine bond in this compound is also susceptible to cleavage under radical conditions, opening up another avenue for its derivatization. Homolytic cleavage of the C-I bond can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. The resulting aryl radical can then participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions.

Single-electron transfer (SET) processes can also be utilized to generate an aryl radical from this compound. In this case, an electron is transferred from a donor (reductant) or to an acceptor (oxidant) to form a radical ion, which then fragments to produce the aryl radical. For instance, reaction with a strong reducing agent can lead to the formation of an aryl anion radical, which then expels an iodide ion to give the desired aryl radical.

These radical-based transformations provide a complementary approach to the more common transition-metal-catalyzed methods for the functionalization of this compound.

Functional Group Modifications and Derivatization into Complex Scaffolds

Beyond the direct modification of the carbon-iodine bond, the other functional groups on the this compound ring offer numerous handles for further derivatization, allowing for its incorporation into more complex molecular scaffolds.

The phenolic hydroxyl group is a key site for modification. It can be readily O-alkylated using various alkyl halides under basic conditions to form ethers. It can also be acylated to form esters or converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

The methyl group, while generally less reactive, can undergo benzylic functionalization under specific conditions. However, the most significant transformations often involve a combination of reactions at different sites. For example, a Negishi or Stille coupling could be followed by modification of the phenolic hydroxyl group, or vice versa. This multi-step approach allows for the construction of highly substituted and complex aromatic compounds.

An illustrative, though not exhaustive, list of potential derivatizations is provided below:

| Starting Material | Reagents and Conditions | Product |

| This compound | R-B(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄ | 2-Fluoro-3-aryl-5-methylphenol |

| This compound | Alkyl halide, K₂CO₃ | O-Alkyl-2-fluoro-3-iodo-5-methylbenzene |

| This compound | Acyl chloride, Pyridine | 2-Fluoro-3-iodo-5-methylphenyl acetate |

Through the judicious application of these and other synthetic methodologies, this compound can serve as a valuable starting material for the synthesis of a wide array of complex molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. The proposed analysis for 2-Fluoro-3-iodo-5-methylphenol would have included:

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural ElucidationIn tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions are analyzed to provide information about the compound's structure. The fragmentation pathways of this compound would be expected to show characteristic losses of substituents such as iodine, fluorine, and methyl groups, helping to confirm the overall structure.

Without access to primary research data, any attempt to generate the specific data tables and detailed findings for this compound would be speculative and not adhere to the required standards of scientific accuracy. The lack of available information suggests that this particular compound may be a novel or less-studied molecule, with its full analytical characterization yet to be published in the scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within a molecule. These methods probe the quantized vibrational energy levels of a molecule, which are unique and act as a molecular fingerprint.

For this compound, a hypothetical analysis of its IR and Raman spectra would involve the assignment of observed absorption bands to specific vibrational modes of the molecule. This process is typically aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies.

Key characteristic absorption bands would be expected for the following functional groups:

O-H Stretch: A broad and strong absorption band is anticipated in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding.

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The methyl group C-H stretching vibrations would be found just below 3000 cm⁻¹.

C=C Stretch (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) would likely be observed in the 1200-1260 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine stretching vibration is expected in the 1000-1400 cm⁻¹ region of the IR spectrum.

C-I Stretch: The carbon-iodine stretching vibration would appear at a much lower frequency, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom. docbrown.info

A data table for hypothetical characteristic absorption bands is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1200-1260 |

| C-F Stretch | 1000-1400 |

| C-I Stretch | 500-600 |

The presence of the hydroxyl group introduces the possibility of conformational isomers (rotamers) based on the orientation of the O-H bond relative to the adjacent substituents on the aromatic ring. These different conformers would have slightly different vibrational frequencies. By comparing experimental IR and Raman spectra with computationally predicted spectra for each possible conformer, it is often possible to determine the most stable conformation in the gas phase or in different solvents. The subtle shifts in the vibrational modes, particularly those involving the hydroxyl group and adjacent atoms, provide insight into the intramolecular forces governing the conformational preference.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful crystallographic study of this compound would provide a wealth of information about its molecular and supramolecular structure.

This analysis would yield precise measurements of all bond lengths and bond angles within the this compound molecule. This data is crucial for understanding the effects of the various substituents on the geometry of the benzene ring. For instance, the C-C bond lengths within the ring might deviate from the standard 1.39 Å of benzene due to electronic effects of the fluorine, iodine, methyl, and hydroxyl groups. Similarly, the bond angles may deviate from the ideal 120° of a perfect hexagon.

A hypothetical data table for selected bond lengths and angles is provided below.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-F | ~1.35 | C-C-F | ~118-122 |

| C-I | ~2.10 | C-C-I | ~118-122 |

| C-O | ~1.36 | C-C-O | ~117-121 |

| C-C (ring avg.) | ~1.39 | C-C-C (ring avg.) | ~120 |

In the solid state, molecules of this compound would interact with each other through a variety of non-covalent forces.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor. It would likely form strong O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule. It is also possible for the fluorine atom to act as a weak hydrogen bond acceptor (O-H···F). researchgate.net

Halogen Bonding: The iodine atom, being a large and polarizable halogen, is a potential halogen bond donor. It can interact with an electron-rich region of an adjacent molecule, such as the oxygen atom of the hydroxyl group (I···O) or the π-system of the aromatic ring (I···π). mdpi.comnih.gov

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, interacting through π-π stacking forces. These interactions can be either face-to-face or offset.

The interplay of the various intermolecular interactions dictates how the molecules pack together in the crystal lattice. This packing arrangement, or supramolecular architecture, could reveal the formation of specific motifs like chains, layers, or more complex three-dimensional networks. For example, hydrogen bonding might lead to the formation of one-dimensional chains of molecules, which are then further organized into layers through halogen bonding and π-π stacking interactions. The specific arrangement would be crucial in determining the physical properties of the solid, such as its melting point and solubility.

Theoretical and Computational Chemistry Applied to 2 Fluoro 3 Iodo 5 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 2-fluoro-3-iodo-5-methylphenol. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. acs.orgrsc.orgnih.gov These calculations are foundational for understanding the molecule's reactivity, stability, and potential interactions.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of this compound is dictated by the interplay of its constituent atoms and their spatial arrangement. The aromatic phenol (B47542) ring, substituted with a fluorine atom, an iodine atom, a methyl group, and a hydroxyl group, exhibits a complex distribution of electron density.

A key aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comemerginginvestigators.org A larger gap generally implies higher stability and lower reactivity. emerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are electron-rich. The LUMO is likely distributed over the aromatic ring, with significant contributions from the electronegative fluorine and iodine atoms, which can act as electron-withdrawing groups.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

| Parameter | Theoretical Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -1.25 |

Note: These values are illustrative and based on typical ranges observed for similar halogenated phenols.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.denumberanalytics.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to deprotonation. The halogen atoms, fluorine and iodine, would also contribute to the electrostatic landscape, with the area around the iodine atom potentially exhibiting a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net

Atom in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.orgresearchgate.net By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density itself, its Laplacian, and the energy densities), AIM can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, an AIM analysis would be instrumental in quantifying the nature of the various bonds within the molecule. It would provide detailed information on the C-F, C-I, C-O, and O-H bonds, revealing their degree of covalent and ionic character. Furthermore, it could identify and characterize intramolecular hydrogen bonds, for instance, between the hydroxyl group and the adjacent iodine atom, which can influence the molecule's conformation and reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the hydroxyl and methyl groups on the phenolic ring of this compound introduces the possibility of different spatial arrangements, or conformations. nobelprize.org Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometric parameters, such as dihedral angles. wikipedia.org

For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl group and the methyl group. By systematically varying the dihedral angles associated with these groups and calculating the corresponding energy, a PES can be constructed. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states between them. The relative energies of the conformers and the heights of the energy barriers determine the conformational preferences and the dynamics of interconversion at a given temperature. Intramolecular hydrogen bonding between the hydroxyl proton and the adjacent iodine atom could significantly influence the conformational landscape, potentially stabilizing a specific planar conformer.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, often in the presence of a solvent. acs.orgnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, intermolecular interactions, and transport properties.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide a detailed picture of its behavior in a more realistic environment. Such a simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, including the formation of hydrogen bonds between the phenolic hydroxyl group and water molecules.

Conformational Dynamics: The time evolution of the molecule's conformation, including the rates of rotation of the hydroxyl and methyl groups.

Diffusion and Transport Properties: How the molecule moves through the solvent, which is important for understanding its transport to a potential site of action.

Quantitative Structure-Activity Relationship (QSAR) Methodological Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. tandfonline.comresearchgate.netjst.go.jpnih.govnih.gov While a full QSAR study requires data on a series of related compounds, the theoretical parameters calculated for this compound can be valuable for the development of QSAR models for halogenated phenols.

Descriptors that can be calculated for this compound and used in QSAR model development include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Topological Descriptors: Molecular weight, molecular volume, and connectivity indices.

Quantum Chemical Descriptors: Parameters derived from AIM analysis and MEP maps.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Descriptor Generation and Selection

In the realm of computational chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a diverse set of descriptors would be generated to create a comprehensive quantitative profile of the molecule. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and are derived directly from the molecular formula. They include constitutional descriptors such as molecular weight, atom counts (e.g., number of fluorine, iodine, oxygen atoms), and bond counts.

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and provide information about its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index), which describe the branching and shape of the molecule, and connectivity indices (e.g., Kier & Hall indices), which quantify the degree of branching.

3D Descriptors: Calculated from the 3D coordinates of the molecule, these descriptors provide insights into its spatial arrangement. They encompass a wide range of properties, including molecular volume, surface area (e.g., solvent-accessible surface area), and shape indices. For this compound, these descriptors would be crucial for understanding its potential interactions with biological macromolecules.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on individual atoms. These are fundamental for predicting the reactivity and stability of the compound.

The generation of these descriptors would be performed using specialized software packages. Following their generation, a critical step is the selection of the most relevant descriptors for a particular application, such as developing a Quantitative Structure-Activity Relationship (QSAR) model. This selection process often involves statistical techniques like Principal Component Analysis (PCA) or Genetic Algorithms to reduce the dimensionality of the data and avoid overfitting in subsequent modeling.

Statistical Model Development and Validation Protocols

With a set of selected molecular descriptors, statistical models can be developed to predict the biological activity or physicochemical properties of this compound. The development of a robust and predictive model follows a stringent protocol:

Data Set Preparation: A dataset of compounds with known activities or properties, ideally including molecules structurally similar to this compound, is required. This dataset is typically divided into a training set for model development and a test set for external validation.

Model Building: Various statistical methods can be employed to build the model. Common approaches include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (e.g., biological activity) and the selected molecular descriptors.

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for handling datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to capture complex non-linear relationships between molecular structure and activity.

Model Validation: The developed model must undergo rigorous validation to ensure its reliability and predictive power. Standard validation protocols include:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are applied to the training set to assess the model's internal consistency.

External Validation: The model's ability to predict the activity of new compounds is evaluated using the independent test set. Key statistical metrics for validation include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).

For this compound, such a validated model could be used to predict its potential efficacy as, for example, an enzyme inhibitor or its toxicity profile.

Insilico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds for molecules that are likely to be active against a specific biological target. If a particular protein target were identified for this compound, virtual screening could be employed in two primary ways:

Ligand-Based Virtual Screening: If a set of molecules with known activity against the target is available, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore could then be used to screen virtual libraries for other compounds that fit the model, including derivatives of this compound.

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking simulations can be performed. In this process, this compound would be computationally "docked" into the active site of the protein. The binding affinity and pose would be evaluated using a scoring function, providing a prediction of its potential as an inhibitor.

Furthermore, the principles of computational chemistry allow for the design of a virtual library based on the scaffold of this compound. By systematically modifying the functional groups (e.g., substituting the methyl group, altering the halogen positions), a vast number of virtual derivatives can be generated. This library can then be screened in silico to identify promising candidates with improved activity or properties for future synthesis and experimental testing.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. For this compound, these predictions can serve as a valuable tool for structural confirmation and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C are fundamental for structure elucidation. DFT calculations can predict these shifts with a high degree of accuracy. The calculated chemical shifts for this compound would then be correlated with experimental data, aiding in the unambiguous assignment of each signal.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum and the scattered peaks in its Raman spectrum. DFT calculations can predict these vibrational modes. By comparing the calculated vibrational spectrum with the experimental one, a detailed understanding of the molecule's vibrational characteristics can be obtained. For instance, the characteristic stretching frequencies of the O-H, C-F, and C-I bonds in this compound could be precisely assigned.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT). This allows for the calculation of the absorption wavelengths in the ultraviolet-visible region. These predicted λmax values can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within this compound.

The correlation between predicted and experimental spectroscopic data is a cornerstone of modern chemical analysis. Any discrepancies can often provide deeper insights into the molecular structure, such as the presence of intermolecular hydrogen bonding in the solid state or in solution, which might not be fully captured in the gas-phase calculations typically performed.

Below is a hypothetical data table of predicted spectroscopic data for this compound, which would be the target of the computational methods described.

| Spectroscopic Data Type | Predicted Value | Corresponding Functional Group/Atom |

| ¹H NMR Chemical Shift (ppm) | ~ 9.5-10.5 | Phenolic -OH |

| ¹³C NMR Chemical Shift (ppm) | ~ 150-160 | C-O |

| ¹³C NMR Chemical Shift (ppm) | ~ 155-165 (JC-F ~240 Hz) | C-F |

| ¹³C NMR Chemical Shift (ppm) | ~ 80-90 | C-I |

| IR Stretching Frequency (cm⁻¹) | ~ 3550-3650 | O-H stretch |

| IR Stretching Frequency (cm⁻¹) | ~ 1200-1300 | C-F stretch |

| IR Stretching Frequency (cm⁻¹) | ~ 500-600 | C-I stretch |

| UV-Vis λmax (nm) | ~ 270-290 | π → π* transition |

Role As a Chemical Building Block and Intermediate in Advanced Research Applications

Precursor for Complex Organic Synthesis

The strategic placement of three distinct functional groups on the aromatic ring makes 2-Fluoro-3-iodo-5-methylphenol a valuable precursor for the synthesis of complex organic molecules. The presence of both a fluorine and an iodine atom allows for selective, stepwise reactions, such as cross-coupling reactions, which are fundamental in the construction of intricate molecular architectures. The iodine atom, being a larger and more polarizable halogen, is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic fragments at this position. Subsequently, the less reactive C-F bond can be targeted under different reaction conditions, providing a powerful tool for sequential functionalization.

Research on structurally similar halophenols has demonstrated their utility in synthesizing bioactive compounds. For instance, fluorinated and iodinated phenols are key intermediates in the preparation of novel anti-inflammatory and anticancer agents. The synthesis of fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives has shown promising biological activities, highlighting the potential of precursors like this compound in medicinal chemistry. nih.gov The methyl group on the ring can also influence the electronic properties and solubility of the resulting molecules, and can be a site for further chemical modification.

Scaffold for Heterocyclic Compound Development

The development of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent scaffold for the synthesis of a variety of heterocyclic systems. The ortho-relationship of the fluorine and iodine atoms, along with the phenolic hydroxyl group, can direct the regioselectivity of cyclization reactions.

One prominent application is in the synthesis of substituted benzofurans. The hydroxyl group can participate in intramolecular cyclization reactions with an adjacent functional group introduced via the iodinated position. For example, a Sonogashira coupling at the iodine position to introduce an alkyne, followed by an intramolecular cyclization, can lead to the formation of a furan (B31954) ring fused to the original phenol (B47542) structure. nih.gov The fluorine atom can then be used to further modify the properties of the resulting benzofuran. The synthesis of fluorinated benzofurans from propargylic fluorides has been shown to be a viable route to novel heterocyclic structures with potential biological activity. aub.edu.lb

Applications in Advanced Materials Science Research

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials with tailored properties.

Design of Functional Polymers and Oligomers

In the field of polymer chemistry, the incorporation of fluorine atoms into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. nih.govfluoropolymerpartnership.com this compound can be utilized as a monomer in the synthesis of functional polymers. The phenolic hydroxyl group can be used for polymerization reactions, such as polyetherification, while the iodo- and fluoro-substituents can be retained in the polymer side chains to tune the material's properties.

For instance, the synthesis of povidone-iodine-functionalized fluorinated copolymers has demonstrated the creation of materials with both antibacterial and antifouling properties. rsc.org While not a direct application of the title compound, this illustrates the potential of combining iodine and fluorine in a polymer structure. Furthermore, the development of depolymerizable semi-fluorinated polymers offers a route to more sustainable materials. rsc.orgnsf.gov The defined substitution pattern of this compound could be exploited to create polymers with specific architectures and functionalities.

Components in Optoelectronic Materials

Substituted phenols and their derivatives are being explored for their potential in optoelectronic materials due to their tunable electronic properties. The introduction of fluorine and iodine atoms can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic molecules, which is a critical factor in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electron-withdrawing nature of the fluorine atom and the heavy atom effect of iodine can modulate the photophysical properties of molecules derived from this scaffold. Research on substituted 2-(oxazolinyl)-phenols has shown that the substitution pattern can tune the emission color of luminophores. chemrxiv.org While this study does not directly involve this compound, it demonstrates the principle of how a substituted phenol can be a core for developing new optoelectronic materials. The potential for this compound to act as a building block for organic photocatalysts has also been suggested by studies on other substituted phenols. acs.org

Utility in the Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes in living systems. The unique properties of fluorine make it a valuable element in the design of such probes. The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. nih.govresearchgate.netmdpi.com

This compound provides a scaffold that can be elaborated into specific chemical probes. The iodine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the attachment of reporter groups, such as fluorophores or affinity tags. The fluorine atom can serve to modulate the physicochemical properties of the probe. The development of fluorinated compounds as imaging agents is an active area of research, with applications in various medical imaging techniques. mdpi.com

Contribution to Radiochemistry Research (e.g., synthetic pathways to radiolabeled analogs)

The presence of an iodine atom in this compound makes it a particularly interesting substrate for radiochemistry research. The iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to generate radiolabeled analogs for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, as well as in radiotherapy.

Furthermore, the C-I bond can be a precursor for the introduction of other radioisotopes. For example, Stille or Suzuki cross-coupling reactions can be used to introduce a carbon-based radiolabel, such as ¹¹C or ¹³N. While direct radiolabeling of this specific compound is not yet documented, the methodologies for radioiodination and radiofluorination of aromatic compounds are well-established. For instance, nucleophilic substitution reactions are commonly used for the introduction of radiobromine and radiofluorine into aromatic rings using diaryliodonium salt precursors.

Emerging Research Avenues and Future Outlook

Development of Novel and Sustainable Synthetic Pathways

The drive towards environmentally benign chemical processes has spurred research into greener methods for synthesizing substituted phenols. longdom.orgchemistryviews.org Traditional approaches often rely on harsh reagents and generate significant waste. Consequently, the development of sustainable pathways for producing compounds like 2-Fluoro-3-iodo-5-methylphenol is a key research focus.

Current research efforts are centered on several innovative strategies:

Catalytic Aerobic Oxidation: Visible-light-induced aerobic oxidative hydroxylation of corresponding arylboronic acids presents a green and efficient route to phenols. organic-chemistry.org This method utilizes air as the oxidant and avoids the need for catalysts or bases. organic-chemistry.org

Biocatalysis: The use of microorganisms and enzymes as biocatalysts offers a highly specific and sustainable alternative for phenol (B47542) synthesis. longdom.orgresearchgate.net Enzymatic reactions typically proceed under mild conditions, minimizing energy consumption and the formation of unwanted byproducts. longdom.org For instance, the biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli has been demonstrated, showcasing the potential of biocatalytic routes for producing halogenated catechols. researchgate.net

Deep Eutectic Solvents (DES): DES, such as a mixture of choline (B1196258) chloride and urea, are emerging as biodegradable, non-toxic, and inexpensive catalysts for the rapid transformation of arylboronic acids into phenols in water. chemistryviews.org

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also offer pathways to novel derivatives of this compound with potentially enhanced properties.

Exploration of Unconventional Reactivity and Catalysis

The distinct electronic properties conferred by the fluorine and iodine substituents on the phenol ring of this compound make it a fascinating subject for studying unconventional reactivity and catalysis.

Key areas of exploration include:

Hypervalent Iodine Chemistry: Phenol oxidation using hypervalent iodine reagents can lead to the formation of quinone-type products or iodonium (B1229267) ylides. wikipedia.org The specific outcome depends on the phenol's structure. wikipedia.org This reactivity opens up possibilities for creating complex molecules from simple phenolic precursors.

Oxidative Azidation: Recent studies have revealed a previously unknown reactivity of iodine azide (B81097) towards phenols, leading to oxidative oligoazidation. uni-hannover.de This process, initiated by the release of iodine azide from an ion-exchange resin, suggests novel pathways for introducing azide functionalities. uni-hannover.de

Palladium-Catalyzed C-H Functionalization: Site-selective C-H iodination of electron-rich phenols, a traditionally challenging reaction, has been achieved using palladium(II) catalysis with a mild iodinating reagent. researchgate.net This method demonstrates excellent site-selectivity and functional group tolerance. researchgate.net

Artificial Metalloenzymes: The development of artificial enzymes for catalyzing reactions like the oxidation of halophenols is a promising field. mdpi.com These miniaturized metalloenzymes can exhibit substrate-dependent chemoselectivity, offering a level of control not always achievable with traditional catalysts. mdpi.com For example, an artificial peroxidase has been shown to selectively dehalogenate 4-fluorophenol (B42351) to 1,4-benzoquinone, while other halophenols undergo oligomerization. mdpi.com

These investigations into unconventional reactivity are crucial for unlocking the full synthetic potential of this compound and related compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is revolutionizing the way small molecules are produced, offering significant advantages in terms of efficiency, safety, and scalability. acs.orgresearchgate.netnih.gov

Flow Chemistry:

Flow chemistry enables precise control over reaction parameters, leading to improved yields and selectivity. nih.govdrugdiscoverytrends.com It is particularly well-suited for handling hazardous reagents and for telescoping multi-step syntheses, which minimizes the need for isolating intermediates. acs.orgresearchgate.netdrugdiscoverytrends.com The application of flow chemistry to the synthesis of substituted phenols and their derivatives is an active area of research, with the potential to streamline the production of compounds like this compound. organic-chemistry.orgacs.org

Automated Synthesis:

Automated synthesis platforms, often utilizing cartridge-based systems with pre-packed reagents and optimized protocols, are making the synthesis of complex molecules more accessible. nih.govchimia.chsynplechem.com These systems can significantly accelerate discovery research by enabling the rapid synthesis of compound libraries. nih.govchimia.ch The development of automated methods for reactions such as amide synthesis and azide-alkyne click reactions showcases the power of this technology. synplechem.com The application of such platforms to the synthesis of derivatives of this compound could greatly expedite the exploration of its chemical space.

Advanced Characterization Techniques and In-situ Monitoring

A deep understanding of the structure, properties, and reaction dynamics of this compound relies on the application of advanced characterization techniques.

Advanced Characterization:

A suite of techniques is employed to elucidate the elemental composition, morphology, and chemical bonding of materials. mdpi.comresearchgate.net These include:

Spectroscopic Methods: X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine-Structure Spectroscopy (XAFS) provide insights into the electronic states and local atomic structure. mdpi.com

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the microstructure and morphology. mdpi.comresearchgate.net

Synchrotron-based Methods: Techniques like Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) and X-ray Fluorescence (XRF) are invaluable for characterizing thin films and their elemental composition. gatech.edu

In-situ Monitoring:

The ability to monitor reactions in real-time provides crucial mechanistic information. In-situ techniques allow researchers to observe the formation of intermediates and understand the kinetics of a reaction as it happens. This is particularly important for complex reactions involving transient species.

Computational Predictions of Novel Reactivity and Applications

Computational chemistry has become an indispensable tool for predicting the reactivity and properties of molecules, guiding experimental efforts and accelerating discovery. nih.govnih.govrsc.org

Predicting Reactivity and Selectivity:

Machine Learning and Deep Learning: These approaches are being used to develop models that can accurately predict the reactivity of covalent compounds and the regio- and site-selectivity of organic reactions. nih.govrsc.org

Quantum Mechanical Calculations: These methods provide detailed insights into reaction mechanisms and can be used to explain observed selectivities. cam.ac.uk For instance, they can help understand why certain substituents favor specific reaction pathways. cam.ac.uk

By applying these computational tools to this compound, researchers can predict its behavior in various reactions, identify potential new applications, and design novel derivatives with desired properties. This predictive power significantly reduces the time and resources required for experimental screening.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-iodo-5-methylphenol, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis of polyhalogenated phenolic compounds like this compound requires careful control of substituent positioning. A viable approach involves:

- Stepwise halogenation : Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) followed by iodination with N-iodosuccinimide (NIS) under acidic conditions.

- Directed metalation : Utilize directing groups (e.g., methyl) to guide halogenation. For example, the methyl group at position 5 can direct iodination to position 3 via lithiation.

Q. Key Considerations :

- Regioselectivity : Steric hindrance from the methyl group may influence iodination efficiency. Adjust reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) to optimize yield.

- Yield Optimization : Pilot reactions reported for analogous compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) achieved ~65–75% yield using similar methods .

| Synthetic Route | Reagents | Yield | Conditions |

|---|---|---|---|

| Fluorination | Selectfluor® | 70% | RT, MeCN |

| Iodination | NIS, H2SO4 | 65% | 0°C, DCM |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Expect splitting patterns due to fluorine coupling. For example:

- Aromatic protons: δ 6.8–7.2 ppm (doublet of doublets for H-4 and H-6, coupling with F and I).

- Methyl group: δ 2.3 ppm (singlet).

- <sup>13</sup>C NMR : Iodo and fluoro substituents cause significant deshielding. C-I (position 3) appears at ~90–100 ppm, C-F (position 2) at ~160 ppm .

- IR : Strong O-H stretch (~3200 cm⁻¹), C-F stretch (~1220 cm⁻¹), and C-I stretch (~500 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> at m/z 266.0 (C7H6FIO).

Q. Reference Data :

| Technique | Key Peaks | Assignments |

|---|---|---|

| <sup>19</sup>F NMR | δ -110 ppm | Fluorine at C-2 |

| IR | 1220 cm⁻¹ | C-F stretch |

| HRMS | 266.0 ([M+H]<sup>+</sup>) | Molecular ion |

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, particularly regarding halogen interactions?

Methodological Answer: Single-crystal X-ray diffraction often reveals short contacts involving iodine. For example:

Q. Experimental Design :

- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Collection : Resolve disorder in the methyl group using high-resolution synchrotron data (R-factor < 5%).

Q. How do steric and electronic effects of the iodo and methyl substituents influence cross-coupling reactivity?

Methodological Answer: The bulky iodo group at position 3 and electron-donating methyl at position 5 create unique reactivity:

- Suzuki Coupling : Iodo substituents facilitate Pd-catalyzed coupling, but steric hindrance may reduce efficiency. Use bulky ligands (e.g., SPhos) to enhance turnover.

- SNAr Reactions : Fluorine at position 2 activates the ring for nucleophilic substitution, but the methyl group deactivates position 5.

Case Study :

For 2-Fluoro-5-formyl-3-methylbenzoic acid (analog), cross-coupling yields dropped from 85% to 60% when a methyl group was introduced .

Q. How can contradictions in reported biological activity data for halogenated phenols be resolved?

Methodological Answer: Discrepancies often stem from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use cell lines with controlled expression of metabolic enzymes (e.g., CYP450) to minimize variability.

- Purity Validation : Employ HPLC-MS (>98% purity) and quantify trace halogens (e.g., residual iodide via ICP-MS).

Example : A study on 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol showed conflicting IC50 values (5–20 µM) due to solvent effects (DMSO vs. ethanol) .

Q. What computational methods predict the environmental persistence or toxicity of this compound?

Methodological Answer:

- QSAR Models : Estimate biodegradability using EPI Suite™. For fluorophenols, predicted half-life in water is ~30–60 days.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability. The C-I bond (≈50 kcal/mol) is weaker than C-F (≈115 kcal/mol), favoring environmental degradation.

Reference : Analogous compounds like 2-(Difluoromethyl)-3-fluorophenol showed 75% accuracy in QSAR predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.